molecular formula C7H5BrN2 B121203 4-(Bromomethyl)picolinonitrile CAS No. 153993-99-8

4-(Bromomethyl)picolinonitrile

Cat. No. B121203
M. Wt: 197.03 g/mol
InChI Key: XSPKGWUBWIETRI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)picolinonitrile is a chemical compound that is relevant in the field of organic synthesis and pharmaceutical research. It is a derivative of picoline, which is a methylated pyridine, and contains a bromomethyl group that can serve as a versatile functional group in various chemical reactions.

Synthesis Analysis

The synthesis of related brominated picoline derivatives has been explored in several studies. For instance, an alternate route to synthesize 2-amino-5-bromo-3-nitro-4-picoline, which is a precursor for a drug candidate, was developed using a 2-nitramino-picoline intermediate. This method highlights the use of the 2-nitramino functionality as both a protecting group and a directional handle, leading to an efficient and regioselective synthesis process . Another study describes the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting the formation of a bromonium ylide intermediate . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 4-(Bromomethyl)picolinonitrile.

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)picolinonitrile would include a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a bromomethyl group attached to the ring. The presence of the bromine atom is significant as it is a good leaving group, which can facilitate further chemical transformations. The molecular structure analysis is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Brominated compounds like 4-(Bromomethyl)picolinonitrile are typically reactive due to the presence of the bromine atom. The studies provided indicate that brominated picolines can undergo various chemical reactions. For example, the reaction with primary amines can lead to different products depending on the conditions, such as tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of spiro[isoquinoline-4,4'-pyran]-3-imines . Additionally, the reaction of picolines with amyl nitrite suggests that the reactivity of the methyl group in the pyridine ring varies depending on its position, which could influence the reactivity of the bromomethyl group in 4-(Bromomethyl)picolinonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)picolinonitrile can be inferred from related compounds. For instance, the synthesis and refinement of 4-bromomethyl-benzonitrile involved photochemical bromination and provided a product with a purity above 99% after recrystallization. The optimal reaction conditions and solvents for purification were identified, and the product was characterized using IR and MS techniques . These findings can be useful for predicting the properties of 4-(Bromomethyl)picolinonitrile, such as its solubility, stability, and methods for purification.

Scientific Research Applications

Synthesis of Novel Compounds

4-(Bromomethyl)picolinonitrile has been utilized in the synthesis of various novel compounds. For instance, a unique method for synthesizing 3-hydroxy-4-substituted picolinonitriles was developed, using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018). Another study explored the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines from a compound containing 4-(Bromomethyl)picolinonitrile, highlighting its role in creating new pharmaceutical and chemical entities (Kisel’, Platonov, Kostyrko, & Kovtunenko, 2000).

Pharmaceutical Applications

In the pharmaceutical domain, 4-(Bromomethyl)picolinonitrile has been used in the synthesis of active pharmaceutical ingredients (APIs). For example, a continuous synthesis method for 2-bromo-4-methylnicotinonitrile, a bromo derivative of a CAPIC intermediate used in preparing nevirapine for treating HIV, was reported (Longstreet, Opalka, Campbell, Gupton, & McQuade, 2013).

Chemical Synthesis and Reaction Studies

The compound has been instrumental in various chemical synthesis and reaction studies. This includes facilitating the synthesis of heterocycles (Darwish, 2008) and aiding in the synthesis of N,N'-Alkylated Tetrahydroquinoxalines (Abramov, Smirnov, Abramova, Ivanovskii, & Belysheva, 2002). Another study described the synthesis of 4-bromo-1,2-dihydroisoquinolines via a rhodium-catalyzed process involving 4-(Bromomethyl)picolinonitrile (He, Shi, Cheng, Man, Yang, & Li, 2016).

Applications in Molecular Structure and Spectroscopy

The compound has been utilized in studies focused on molecular structure and spectroscopy. One such study involved characterizing picolinic acid derivatives and assessing their antimicrobial activities and DNA interactions (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

properties

IUPAC Name

4-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPKGWUBWIETRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442720
Record name 4-(BROMOMETHYL)PICOLINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)picolinonitrile

CAS RN

153993-99-8
Record name 4-(BROMOMETHYL)PICOLINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)picolinonitrile
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Synthesis routes and methods I

Procedure details

Bromine (6.88 g, 43.1 mmol) is added dropwise to a solution of triphenylphosphine (11.3 g, 43.1 mmol) in 280 mL of CH2Cl2 at 0° C. The mixture is tirred for 30 minutes at 0° C. At this time, 2-cyano-4-(hydroxymethyl)-pyridine (4.82 g, 35.9 mmol) is added and the resulting mixture is stirred for 2 hours at room temperature. The reaction mixture is diluted with CH2Cl2 and washed with water (2x) and saturated NaCl solution. The organic layer is dried with MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting in a gradient of 20% EtOAc/hexanes to 30% EtOAc/hexanes to afford the title compound (6.40 g, 32.5 mmol) as an oil.
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.146 ml of acetic acid is added to a solution of 0.236 g of 2-cyano-4-methylpyridine in 5 ml of carbon tetrachloride, under an inert atmosphere of argon at a temperature in the region of 20° C. The mixture is brought, with stirring, to a temperature of 50° C. 0.712 g of N-bromosuccinimide and 0.096 g of benzoyl peroxide are successively added at this temperature. The mixture is maintained at 80° C. for about 18 hours. After cooling, the reaction medium is placed on a cartridge 27 mm in diameter packed with 25 g of 20-40 μm silica not conditioned beforehand, and then eluted with dichloromethane at a flow rate of 10 ml/minute. The fractions between 140 and 175 ml are concentrated to dryness under reduced pressure. 0.097 g of 2-cyano-4(bromomethyl)pyridine is thus obtained.
Quantity
0.146 mL
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.712 g
Type
reactant
Reaction Step Two
Quantity
0.096 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Meng, C Chu, X Niu, L Cheng, D Wu, L Liu… - Bioorganic & Medicinal …, 2022 - Elsevier
With the great success of anti-programmed cell death-1 (PD-1)/programmed cell death ligand-1 (PD-L1) monoclonal antibodies in clinical applications, blocking the PD-1/PD-L1 …
Number of citations: 1 www.sciencedirect.com
M Konieczny, B Musielak, J Kocik… - Journal of Medicinal …, 2020 - ACS Publications
Immune checkpoint blockade is one of the most promising strategies of cancer immunotherapy. However, unlike classical targeted therapies, it is currently solely based on expensive …
Number of citations: 41 pubs.acs.org

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